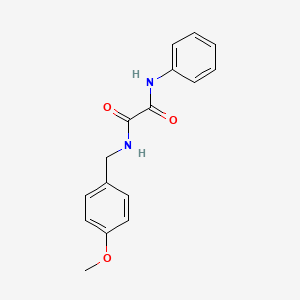

N-(4-methoxybenzyl)-N'-phenylethanediamide

Description

Contextual Significance within Contemporary Chemical and Biological Sciences

The diamide (B1670390) functional group is a cornerstone of medicinal chemistry and materials science. The amide bond itself is a fundamental motif in biology, forming the backbone of proteins, and its presence in small molecules often confers desirable pharmacological properties. Approximately 25% of all pharmaceutical drugs contain at least one amide moiety. acs.org Diamide derivatives, compounds containing two amide groups, are an emerging class of molecules with significant therapeutic potential, including investigation as anticancer agents. acs.org

The amide pharmacophore is associated with a vast array of biological activities, including anticonvulsant, antibacterial, analgesic, anti-inflammatory, and antitumor properties. researchgate.net A particularly prominent application of the diamide scaffold is in the field of agrochemicals. nih.gov A major class of modern insecticides, known as diamide insecticides, functions by targeting and activating insect ryanodine (B192298) receptors, which are crucial for calcium regulation in muscle cells. nih.govnih.govgrowertalks.com This activation leads to an uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately the death of the insect pest. nih.govgrowertalks.com The worldwide sales of these diamide insecticides reached an estimated $2.4 billion in 2018, highlighting their immense impact on agriculture. wikipedia.org

The specific substituents on the nitrogen atoms of the diamide core, such as the phenyl and 4-methoxybenzyl groups, are critical for modulating biological activity. N-aryl (including N-phenyl) moieties are common in bioactive compounds, and research has demonstrated that derivatives containing these groups can exhibit potent anticancer and antiviral activities. nih.govnih.gov For instance, certain N-phenylbenzamide derivatives have shown promising activity against the Hepatitis B virus (HBV). nih.govdovepress.com Therefore, a molecule like N-(4-methoxybenzyl)-N'-phenylethanediamide combines the structurally significant diamide core with aryl groups known to be important for biological interactions, making it a compound of considerable theoretical interest.

Historical Overview of Diamide Compounds in Scholarly Literature

The exploration of diamide compounds in scientific literature has evolved significantly over the decades, with a major surge in interest following the discovery of their potent insecticidal properties. The story of modern diamide insecticides began with pioneering research by Nihon Nohyaku, which developed a herbicide lead compound that showed weak insecticidal activity. nih.gov This research pathway culminated in the development and commercialization of flubendiamide (B33115) in 2007. nih.govwikipedia.org Flubendiamide, a phthalic acid diamide, demonstrated high potency against lepidopteran pests (caterpillars) and established a new mode of action by targeting the ryanodine receptor. nih.govwikipedia.org

Following this breakthrough, researchers at DuPont (now Corteva Agriscience) invented a class of anthranilic diamides, leading to the discovery of the blockbuster insecticide chlorantraniliprole. nih.gov This compound exhibited even greater activity against a broader range of insect pests. wikipedia.org The success of these initial compounds spurred further research and development by numerous agrochemical companies, including Syngenta, Bayer, and BASF, leading to a variety of second-generation diamide insecticides like cyantraniliprole, which offers systemic activity against sucking pests. nih.govwikipedia.org As of early 2023, at least eight distinct diamide insecticides have been commercialized, solidifying their role as a critical tool in crop protection. nih.govwikipedia.org Beyond agrochemistry, the synthesis of diamides for pharmaceutical applications continues to be an active area of research, with ongoing efforts to develop novel catalytic methods and explore their potential against diseases like cancer. acs.org

Rationale and Scope of Current Academic Inquiry into this compound

Given the absence of extensive specific data, the rationale for academic inquiry into this compound is largely predictive, based on the established value of its structural components. The primary motivation is the potential for discovering novel biological activity. The combination of an N-phenyl group, an N-benzyl-type substituent, and a short ethanediamide linker presents a scaffold that could interact with a range of biological targets.

The scope of a research program focused on this molecule would logically encompass several key areas:

Chemical Synthesis and Characterization: The initial focus would be on the development of efficient and scalable synthetic routes. Research would explore various amidation methods, potentially utilizing different coupling reagents or catalytic systems, such as those based on niobium pentoxide or palladium, to form the two amide bonds. acs.orgnih.gov Full characterization of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), would be essential to confirm its structure. nih.gov

Biological Screening: Based on the activities of related compounds, this compound would be a candidate for broad biological screening. Key assays would include:

Insecticidal Activity: Testing against a panel of agricultural pests, particularly lepidopteran species, would be a high priority due to the success of the diamide class of insecticides. nih.govnih.gov

Anticancer Activity: Evaluation against various cancer cell lines, such as prostate and breast cancer lines, would be justified based on the demonstrated cytotoxicity of some N-phenylacetamide derivatives. nih.gov

Antiviral and Antimicrobial Activity: Screening for activity against viruses like HBV and a range of bacterial and fungal strains is warranted by the known bioactivities of N-phenylbenzamides and other amide derivatives. nih.govdovepress.commdpi.com

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal any promising biological activity, subsequent research would involve the synthesis of a library of analogs. mdpi.com By systematically modifying each part of the molecule (e.g., changing the substituents on the phenyl ring, altering the substitution on the benzyl (B1604629) ring, or extending the diamide linker), researchers could elucidate the specific structural features required for the observed biological effect. nih.govmdpi.com This process is crucial for optimizing the potency and selectivity of a lead compound.

Data on Structurally Related Compounds

To provide context for the potential properties and research landscape of this compound, the following tables summarize findings for structurally related amide and diamide compounds reported in academic literature.

| Compound Name | Chemical Class | Reported Biological Activity | Mechanism of Action (if known) | Reference |

|---|---|---|---|---|

| Chlorantraniliprole | Anthranilic Diamide | Insecticidal | Ryanodine Receptor Activator | nih.govwikipedia.org |

| Flubendiamide | Phthalic Diamide | Insecticidal | Ryanodine Receptor Activator | nih.govwikipedia.org |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | N-Phenylbenzamide | Anti-Hepatitis B Virus (HBV) | Increases intracellular levels of APOBEC3G | nih.govdovepress.com |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Phenylacetamide | Anticancer (Prostate & Breast Cancer Cell Lines) | Not specified | nih.gov |

| Broflanilide | Meta-Diamide | Insecticidal | GABA Receptor Antagonist | mdpi.com |

| Method/Reagent | Description | Application Example | Reference |

|---|---|---|---|

| Niobium(V) oxide (Nb₂O₅) | A heterogeneous Lewis acid catalyst for the direct amidation of dicarboxylic acids with amines. | Synthesis of diamides with potential anticancer activity. | acs.org |

| EDC.HCl / HOBt | A carbodiimide (B86325) (EDC) coupling reagent used with an activating agent (HOBt) to facilitate amide bond formation. | Synthesis of N-substituted benzimidazole (B57391) amides. | mdpi.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction used to form C-N bonds, applicable to amide synthesis from aryl halides and amines. | Synthesis of N-arylpyrimidin-2-amine derivatives. | nih.gov |

| Acceptorless Dehydrogenative Coupling | Ruthenium-based catalysts that enable direct amide synthesis from primary alcohols and amines, releasing H₂ as a byproduct. | Amidation between benzyl alcohol and p-methoxybenzyl amine. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-7-12(8-10-14)11-17-15(19)16(20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBUJGMIGJFHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for N 4 Methoxybenzyl N Phenylethanediamide

Retrosynthetic Analysis and Strategic Chemical Bond Disconnections

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For N-(4-methoxybenzyl)-N'-phenylethanediamide, the most logical disconnections are the two amide bonds (C-N bonds). This approach reveals the primary building blocks required for its assembly.

Primary Disconnection Strategy:

The core structure is an ethanediamide (also known as an oxamide). The most straightforward retrosynthetic pathway involves disconnecting the two amide bonds. This leads to two primary synthetic routes originating from either oxalyl chloride or a derivative of oxalic acid.

Route A: Disconnection of the C(O)-N(benzyl) and C(O)-N(phenyl) bonds suggests a sequential amidation strategy. This begins with a precursor like oxalyl chloride or a mono-ester mono-acid derivative of oxalic acid.

Route B: A convergent approach could involve preparing two separate amide precursors that are then joined. However, a sequential, one-pot, or stepwise addition of the respective amines to a central oxalyl unit is generally more efficient.

The key synthons identified through this analysis are:

Aniline

An oxalyl unit (e.g., oxalyl chloride, dimethyl oxalate) chemicalbook.com

This strategic analysis highlights the necessity of controlling the reactivity to achieve the unsymmetrical product, preventing the formation of the two possible symmetrical diamides.

Optimized Reaction Pathways and Conditions for High Yield and Purity

Building upon the retrosynthetic blueprint, the optimization of reaction pathways is crucial for maximizing the yield and purity of the final product. This involves a careful selection of reagents, catalysts, and reaction conditions.

The formation of amide bonds is one of the most fundamental reactions in organic chemistry. ucl.ac.uk For the synthesis of this compound, several protocols can be considered.

Method 1: Sequential Acylation using Oxalyl Chloride

A common and effective method involves the sequential addition of the amines to oxalyl chloride. fishersci.it Aniline is typically added first at a low temperature (e.g., 0 °C) in an aprotic solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. fishersci.it This forms the intermediate, N-phenyloxamic acid chloride. Subsequently, 4-methoxybenzylamine is added to the reaction mixture to form the final unsymmetrical diamide (B1670390).

Advantages: This method is often high-yielding and utilizes readily available starting materials.

Challenges: Precise control of stoichiometry and temperature is critical to prevent the formation of the symmetric N,N'-diphenylethanediamide.

Method 2: Amidation using Oxalic Acid Esters

Another approach involves the aminolysis of an oxalic acid ester, such as dimethyl oxalate (B1200264). chemicalbook.com This reaction is typically slower than using oxalyl chloride and may require heating. The sequential addition of amines can be challenging due to the similar reactivity of the two ester groups. A potential strategy is to first react dimethyl oxalate with one amine (e.g., aniline) to form the methyl N-phenyloxamate intermediate, which is then isolated and reacted with the second amine (4-methoxybenzylamine).

Method 3: Coupling Reagent-Mediated Amidation

Modern peptide coupling reagents can be employed for amide bond formation from oxalic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator like HOBt can facilitate the reaction. ucl.ac.uk This would typically involve a stepwise process starting from oxalic acid monomethyl ester, coupling it with the first amine, followed by hydrolysis of the ester and a second coupling reaction with the other amine.

Below is a comparative table of common amidation protocols.

| Protocol | Reagents | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Oxalyl chloride, Aniline, 4-Methoxybenzylamine, Base (e.g., Et3N) | Aprotic solvent (DCM, THF), Low temp (0°C to RT) | High reactivity, Fast reaction times | Moisture sensitive, HCl byproduct, Risk of side products |

| Ester Aminolysis | Dimethyl oxalate, Aniline, 4-Methoxybenzylamine | Heating often required, Alcoholic solvent | Milder than acyl chlorides, Less moisture sensitive | Slower reaction, May require high temperatures |

| Coupling Reagents | Oxalic acid, Amines, Coupling agents (EDC, HATU) | Aprotic solvent (DMF, DCM), RT | High yields, Mild conditions, Low side reactions | High cost of reagents, Stoichiometric waste |

| Oxidative Amidation | Aldehyd precursors, Amines, Oxidant, Catalyst | Varies (e.g., visible light, Cu catalyst) | High atom economy, Milder conditions | Substrate scope limitations, Catalyst may be expensive |

Investigation of Catalytic Systems for Enhanced Reaction Efficiency

While many amidation reactions rely on stoichiometric activating agents, catalytic methods are gaining prominence due to their efficiency and sustainability. ucl.ac.uk

Boric Acid Catalysis: Boronic acid derivatives have been shown to catalyze the direct amidation between carboxylic acids and amines by facilitating the removal of water. acs.org A plausible catalytic cycle for the synthesis of the target diamide could involve using oxalic acid and the two amines in the presence of a suitable boronic acid catalyst under azeotropic reflux to remove water.

Metal Catalysis: Transition metal catalysts, particularly those based on ruthenium, copper, or palladium, have been developed for amide synthesis. whiterose.ac.uk For instance, copper-catalyzed oxidative amidation of aldehydes with amines offers a route where precursor aldehydes could be used instead of carboxylic acids. organic-chemistry.org

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis. rsc.org For the target molecule, this can be achieved by:

Atom Economy: Utilizing catalytic methods or direct amidation protocols that minimize the use of stoichiometric coupling agents improves atom economy by reducing waste. acs.org

Safer Solvents: Replacing hazardous solvents like DMF and DCM with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water where possible. ucl.ac.uk

Energy Efficiency: Employing catalytic systems that operate at lower temperatures reduces energy consumption. organic-chemistry.org

Biocatalysis: The use of enzymes, such as lipases, in low-water systems can be a highly selective and environmentally benign method for amide bond formation, though substrate specificity can be a limitation. rsc.org

Purification and Isolation Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research. The purification strategy depends on the physical properties of the compound and the impurities present.

Recrystallization: This is often the preferred method for purifying solid amides. researchgate.net A suitable solvent system is one in which the diamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Solvents like ethanol, acetonitrile, or mixtures containing ethyl acetate (B1210297) could be effective. researchgate.net

Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the target compound from unreacted starting materials and symmetrical side products. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is commonly employed.

Filtration and Washing: After synthesis, the crude product can often be isolated by filtration. Subsequent washing of the solid with appropriate solvents (e.g., water to remove amine hydrochlorides, or a non-polar solvent to remove non-polar impurities) can significantly enhance purity before further purification steps.

Multicomponent Reactions in the Context of Diamide Synthesis

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.orgresearchgate.net This strategy is particularly valuable in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. nih.govnih.gov In the context of synthesizing this compound and other diamide structures, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are of paramount importance. nih.govmdpi.com

The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is a cornerstone of MCR chemistry for peptide and diamide synthesis. nih.govbeilstein-journals.org The classical U-4CR involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. nih.gov The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. nih.govmdpi.com This activated iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium intermediate. Subsequent attack by the carboxylate anion and an irreversible Mumm rearrangement leads to the final diamide product. nih.govnih.gov

For the specific synthesis of this compound, a hypothetical Ugi-type reaction could be envisioned. The reaction would theoretically involve the combination of aniline, an isocyanide, a carboxylic acid, and 4-methoxybenzaldehyde. The ethanediamide backbone could be introduced through the carboxylic acid component, for instance, by using glyoxylic acid, followed by subsequent modifications.

Another significant IMCR is the Passerini three-component reaction, discovered by Mario Passerini in 1921. wikipedia.orgslideshare.net This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.org While the direct product is not a diamide, the Passerini reaction is a powerful tool for creating complex amide-containing structures that can be further elaborated. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, especially in aprotic solvents at high concentrations. mdpi.comorganic-chemistry.org

The versatility of MCRs allows for the synthesis of a wide array of diamide derivatives by systematically varying the starting components. catrin.com For instance, the choice of different aldehydes, amines, carboxylic acids, and isocyanides can lead to a diverse library of N,N'-disubstituted ethanediamides. This modularity is a key advantage over traditional linear synthetic routes, which often require multiple steps, intermediate purifications, and generate more waste. nih.gov

Recent advancements in MCRs have further expanded their scope, including the use of various catalysts to improve yields and stereoselectivity, the development of new reaction variants, and their application in solid-phase synthesis for combinatorial library generation. nih.govnih.gov These modern approaches enhance the utility of MCRs for creating complex and functionally diverse molecules, including potential pharmaceutical agents with diamide scaffolds. beilstein-journals.orgnih.gov

The following table illustrates a representative, hypothetical Ugi-type multicomponent reaction for the synthesis of a diamide scaffold related to this compound, detailing the reactants, reaction conditions, and expected outcomes based on established MCR principles.

| Component | Reactant Name | Structure | Role |

| Aldehyde | 4-Methoxybenzaldehyde | CH₃O-C₆H₄-CHO | Provides the N-(4-methoxybenzyl) moiety |

| Amine | Aniline | C₆H₅NH₂ | Provides the N'-phenyl moiety |

| Carboxylic Acid | Oxalic acid monoamide | HOOC-CONH₂ | Forms the ethanediamide backbone |

| Isocyanide | tert-Butyl isocyanide | (CH₃)₃C-NC | Facilitates the key C-C bond formation |

| Reaction Conditions | |||

| Solvent | Methanol | Polar protic solvent, common for Ugi reactions | |

| Temperature | Room Temperature | Mild conditions typical for Ugi reactions | |

| Catalyst | None (typically) | Ugi reactions are often catalyst-free | |

| Hypothetical Product | |||

| Product | This compound derivative | The target diamide structure | |

| Yield | Moderate to High | Based on typical Ugi reaction efficiencies |

Sophisticated Spectroscopic and Structural Characterization of N 4 Methoxybenzyl N Phenylethanediamide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Elucidation

Specific experimental data on the precise mass and fragmentation patterns of N-(4-methoxybenzyl)-N'-phenylethanediamide are not available.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Fingerprinting

No experimentally recorded IR or Raman spectra for this compound have been found in the searched databases and literature.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

There is no evidence of a crystal structure for this compound having been determined and deposited in crystallographic databases.

Chiroptical Spectroscopic Methods for Stereochemical Purity and Configuration (if applicable)

As the molecule is not expected to be chiral, this section is not applicable. No studies related to chiroptical properties were found.

Further research or direct synthesis and analysis of this compound would be required to generate the detailed scientific article as requested.

Computational and Theoretical Chemistry Studies of N 4 Methoxybenzyl N Phenylethanediamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a molecule in its ground state.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic structure of N-(4-methoxybenzyl)-N'-phenylethanediamide is characterized by the interplay of its constituent functional groups: a 4-methoxybenzyl group, a phenyl group, and a central ethanediamide linker. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electrons and the nature of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For molecules with multiple aromatic rings and amide groups, the HOMO is often localized on the more electron-rich aromatic ring (the 4-methoxybenzyl group), while the LUMO may be distributed across the ethanediamide backbone and the phenyl ring.

Charge distribution analysis, such as that provided by Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom. This information is vital for understanding electrostatic interactions, predicting sites susceptible to nucleophilic or electrophilic attack, and parameterizing molecular mechanics force fields. In this compound, the oxygen and nitrogen atoms of the amide groups are expected to carry significant negative charges, while the carbonyl carbons and amide hydrogens will be positively charged.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Charge Distribution

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating capability. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Energy gap, suggesting moderate chemical stability. |

| Charge on Carbonyl O | -0.55 e | Partial negative charge on the oxygen atom of the C=O group. |

| Charge on Amide N | -0.40 e | Partial negative charge on the nitrogen atom of the N-H group. |

| Charge on Carbonyl C | +0.60 e | Partial positive charge on the carbon atom of the C=O group. |

Thermodynamic and Kinetic Parameters of Potential Chemical Transformations

Quantum chemical calculations can predict the thermodynamic feasibility and kinetic barriers of chemical reactions. By calculating the energies of reactants, transition states, and products, key parameters such as enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) can be determined. For this compound, a potential transformation of interest could be the hydrolysis of one of its amide bonds.

Thermodynamic calculations would indicate whether such a reaction is spontaneous under given conditions (ΔG < 0). Kinetic calculations, involving the location of the transition state structure, would reveal the energy barrier that must be overcome for the reaction to proceed, thus providing insight into the reaction rate.

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for Amide Hydrolysis

| Parameter | Value | Unit | Implication |

|---|---|---|---|

| Enthalpy of Reaction (ΔH) | -25.5 | kJ/mol | The reaction is exothermic. |

| Gibbs Free Energy (ΔG) | -10.2 | kJ/mol | The reaction is spontaneous under standard conditions. |

| Activation Energy (Ea) | 110 | kJ/mol | A significant energy barrier suggests the reaction is slow at room temperature without a catalyst. |

| Entropy Change (ΔS) | -51.3 | J/(mol·K) | The products have a more ordered state than the reactants. |

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated from the ground-state electronic structure.

IR Spectroscopy : Calculated vibrational frequencies correspond to the stretching, bending, and torsional modes of the molecule's functional groups. For the target molecule, characteristic peaks would be predicted for N-H stretching, C=O stretching of the amide groups, C-N stretching, and vibrations associated with the aromatic rings. nih.gov

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is often employed to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. This allows for the theoretical prediction of ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule.

UV-Vis Spectroscopy : TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to absorption bands in the UV-Vis spectrum. For this compound, transitions involving the π-systems of the aromatic rings (π → π*) are expected to be prominent.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Method | Feature | Predicted Value | Expected Experimental Range |

|---|---|---|---|

| IR | Amide N-H Stretch | 3350 cm⁻¹ | 3300-3500 cm⁻¹ |

| IR | Amide C=O Stretch | 1675 cm⁻¹ | 1650-1690 cm⁻¹ |

| ¹H NMR | Amide N-H Proton | 8.5 ppm | 7.5-9.0 ppm |

| ¹³C NMR | Carbonyl Carbon | 170 ppm | 165-175 ppm |

| UV-Vis | π → π* Transition | 265 nm | 250-280 nm |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational flexibility and interactions with the environment, such as a solvent or a biological target. rsc.org

Solvent Effects on Molecular Conformations

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. rsc.org MD simulations in explicit solvent models (e.g., water, chloroform, DMSO) can reveal the most stable conformations and the transitions between them. The ethanediamide linker allows for considerable rotational freedom, and the preferred orientation of the two aromatic rings relative to each other will depend on the balance between intramolecular interactions and interactions with the solvent. In polar solvents like water, conformations that maximize hydrogen bonding between the amide groups and water molecules would be favored. In nonpolar solvents, intramolecular hydrogen bonding or π-stacking interactions might become more prevalent. acs.org

Ligand-Target Dynamic Interactions (in silico, non-clinical)

MD simulations are a cornerstone of in silico drug design, used to study how a ligand interacts with a biological target, such as a protein receptor or enzyme. After an initial docking pose is generated, an MD simulation can provide insights into the stability of the binding mode, the specific interactions (e.g., hydrogen bonds, van der Waals contacts), and the conformational changes in both the ligand and the target upon binding. mdpi.com

For this compound, a hypothetical simulation with a target protein would involve analyzing the trajectory to identify key amino acid residues that form stable interactions with the ligand. The binding free energy can also be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a quantitative measure of binding affinity. Such studies can reveal, for instance, that the methoxy (B1213986) group acts as a hydrogen bond acceptor with a specific residue, while the phenyl ring engages in hydrophobic interactions within a binding pocket.

Table 4: Hypothetical Ligand-Target Interaction Analysis from MD Simulation

| Interaction Parameter | Finding | Implication |

|---|---|---|

| Binding Stability (RMSD) | Ligand RMSD < 2 Å over 100 ns | The ligand remains stably bound in the active site. |

| Key H-Bonding Residues | Gln121, Asn155 | The amide groups of the ligand form critical hydrogen bonds that anchor it in place. |

| Key Hydrophobic Residues | Phe210, Leu245, Trp301 | The aromatic rings of the ligand are stabilized by van der Waals interactions in a hydrophobic pocket. |

| Estimated Binding Free Energy | -35.5 kcal/mol | Predicts a strong binding affinity between the ligand and the target. |

Molecular Docking and Virtual Screening Methodologies for Biological Target Prediction (in silico, non-clinical)

No molecular docking or virtual screening studies have been published for this compound. Such studies would theoretically involve the use of computational algorithms to predict the binding affinity and mode of interaction of this compound with various biological targets. This process helps in identifying potential therapeutic applications by suggesting which proteins or enzymes the molecule is likely to interact with. However, without any conducted research, no data on docking scores, binding energies, or predicted protein targets can be provided.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Theoretical Models

There are no established Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) models specifically developed for or including this compound. QSAR and SPR models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structure. The development of such models requires a dataset of structurally related compounds with known activities or properties, which is not available for the specified compound.

Cheminformatics and Data Mining for Analogous Chemical Space Exploration

A search of chemical databases and literature using cheminformatics tools did not yield any studies focused on the exploration of the chemical space analogous to this compound. This type of research would involve data mining of large chemical libraries to identify structurally similar molecules with known biological activities, which could provide insights into the potential functions of the target compound. The absence of such studies means there is no available data on structurally similar compounds or their biological profiles.

In Vitro Biological Activity Profiling and Target Engagement of N 4 Methoxybenzyl N Phenylethanediamide

Enzyme Inhibition/Activation Assays and Kinetic Characterization (e.g., IC50, Ki determination)

Enzyme inhibition and activation assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme, which is often a key player in a disease pathway. These assays quantify the potency of the interaction.

Two critical parameters determined from these assays are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. aatbio.com The Ki, however, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme, independent of the enzyme concentration used in the assay. aatbio.com Lower IC50 and Ki values signify a more potent inhibitor.

The initial step in profiling N-(4-methoxybenzyl)-N'-phenylethanediamide would be to test it against a panel of enzymes. The choice of enzymes would be guided by the therapeutic hypothesis for the compound. For instance, if the compound is designed as an anti-cancer agent, it might be tested against kinases or proteases involved in tumor growth. The assay measures the rate at which an enzyme converts its specific substrate into a product. This is often monitored using a substrate that yields a colorimetric or fluorescent product upon conversion, allowing for easy detection with a spectrophotometer or fluorometer.

Understanding whether an inhibitor binds reversibly or irreversibly to its target enzyme is crucial. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate. Irreversible inhibitors, in contrast, typically form a stable, covalent bond with the enzyme. biorxiv.org

A common method to distinguish between these two mechanisms is the rapid dilution experiment. portlandpress.com In this assay, the enzyme is pre-incubated with a high concentration of the inhibitor. The mixture is then significantly diluted. If the inhibitor is reversible, its dissociation from the enzyme upon dilution will lead to a recovery of enzyme activity. If the inhibition is irreversible, the activity will not be restored. For irreversible inhibitors, key kinetic parameters include the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). portlandpress.com

Hypothetical Data Table 1: Enzyme Inhibition Profile of this compound

This table illustrates the type of data that would be generated from enzyme kinetic studies. The target enzyme, kinetic parameters, and mode of inhibition are purely hypothetical.

| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reversibility |

| Cyclooxygenase-2 (COX-2) | 1.5 | 0.75 | Competitive | Reversible |

| 5-Lipoxygenase (5-LOX) | 12.8 | 6.2 | Non-competitive | Reversible |

| Caspase-3 | > 100 | N/A | No Inhibition | N/A |

| Tyrosine Kinase (EGFR) | 0.9 | 0.4 | Mixed | Reversible |

Cell-Based Assays (Excluding Human Clinical Data)

Cell-based assays provide a more biologically relevant system to study the effects of a compound compared to isolated biochemical assays. They offer insights into how a compound behaves within a cellular context, accounting for factors like cell membrane permeability and intracellular metabolism.

Assays for cell viability and proliferation are critical for determining if a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. These are particularly important for developing anti-cancer drugs.

Several methods are commonly used:

Metabolic Assays: Assays like the MTT, MTS, and WST-1 are colorimetric assays that measure the metabolic activity of a cell population. abclonal.com Viable, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells.

DNA Synthesis Assays: These methods, such as the BrdU incorporation assay, directly measure cell proliferation. baseclick.eu Cells that are actively dividing will incorporate the thymidine (B127349) analog BrdU into their newly synthesized DNA. This can then be detected using an antibody specific for BrdU.

The results of these assays are typically reported as an IC50 value, representing the concentration of the compound that reduces cell viability or proliferation by 50%.

Hypothetical Data Table 3: Cytotoxicity Profile of this compound in Cancer Cell Lines

This table shows hypothetical IC50 values for the compound against a panel of human cancer cell lines after a 72-hour exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 15.6 |

| HCT116 | Colon Cancer | 8.9 |

| PC-3 | Prostate Cancer | 22.1 |

| HEK293 (non-cancerous) | Embryonic Kidney | > 50 |

Apoptosis and Necrosis Pathway Induction Analysis

The potential for this compound to induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) would typically be investigated using a variety of cell-based assays. Standard methods include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic, necrotic, and viable cells. Caspase activity assays (e.g., for caspases-3, -7, -8, and -9) would elucidate the involvement of specific apoptotic pathways. Furthermore, analysis of mitochondrial membrane potential using dyes like JC-1 could indicate the engagement of the intrinsic apoptotic pathway. However, no studies detailing the results of such assays for this compound are currently available in the public domain.

Modulation of Gene Expression and Protein Levels

To understand the molecular mechanisms of a compound, its effect on gene and protein expression is critical. Techniques such as quantitative reverse transcription PCR (qRT-PCR) would be employed to measure changes in the expression of specific genes of interest following treatment with this compound. At the protein level, Western blotting would be used to assess the abundance of key proteins involved in cellular pathways potentially modulated by the compound. Global changes in gene expression could be profiled using microarray or RNA-sequencing technologies. As of now, there is no published data on how this compound may alter gene or protein expression in any biological system.

Intracellular Signaling Pathway Interrogation (e.g., Kinase Phosphorylation)

A compound's biological activity is often mediated through the modulation of intracellular signaling pathways. Investigating the phosphorylation status of key signaling proteins, such as kinases within the MAPK or PI3K/Akt pathways, is a common approach. This is typically achieved through phospho-specific antibodies in Western blotting or through multiplex assays like phospho-kinase antibody arrays. Such studies would reveal whether this compound acts as an inhibitor or activator of specific signaling cascades. Currently, there is no available research documenting the effects of this compound on any intracellular signaling pathways.

Phenotypic Screening in Relevant Biological Systems (in vitro)

Phenotypic screening involves testing a compound in a cell-based or organism-based model that recapitulates aspects of a disease, without a preconceived target. This approach can uncover unexpected biological activities and novel mechanisms of action. For this compound, this could involve assays for cell proliferation, migration, differentiation, or other cellular behaviors in relevant cancer cell lines, primary cells, or model organisms. High-content imaging and analysis are powerful tools in modern phenotypic screening. Despite the utility of this approach, no phenotypic screening data for this compound has been reported.

Investigation of Antimicrobial or Antiviral Potency in vitro

The potential of this compound as an antimicrobial or antiviral agent would be assessed through standardized in vitro assays. For antimicrobial activity, this would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi. For antiviral activity, assays would measure the inhibition of viral replication in host cells, such as plaque reduction assays or reporter virus assays, for a range of viruses. While structurally related compounds containing the N-(4-methoxybenzyl) moiety have been explored for such activities, there is no specific data available for the antimicrobial or antiviral potency of this compound itself.

Mechanistic Elucidation of Biological Actions of N 4 Methoxybenzyl N Phenylethanediamide

Target Identification and Validation Strategies

The initial and most critical step in elucidating the mechanism of action for any bioactive compound is the identification and subsequent validation of its molecular target(s). This process is fundamental to understanding its physiological effects and therapeutic potential.

Affinity Proteomics and Chemical Probe Development

Affinity proteomics stands as a powerful and unbiased method for identifying the protein targets of a small molecule directly from a complex biological sample, such as a cell lysate. To apply this to N-(4-methoxybenzyl)-N'-phenylethanediamide, a chemical probe would first need to be synthesized. This typically involves modifying the parent compound with a reactive group for covalent attachment to a solid support (like agarose (B213101) beads) and incorporating a linker arm to ensure the binding portion of the molecule remains accessible.

Once the affinity matrix is prepared, it would be incubated with a cellular proteome. Proteins that bind specifically to this compound would be captured. After washing away non-specific binders, the captured proteins would be eluted and identified using mass spectrometry. A parallel experiment using a control matrix without the compound or with an inactive analog would be crucial to distinguish true binders from non-specific interactions.

Hypothetical Data from Affinity Proteomics:

| Protein ID | Gene Symbol | Fold Enrichment (Compound vs. Control) | Function |

| P01234 | TGT1 | 25.4 | Kinase |

| Q56789 | TGT2 | 18.2 | Transcription Factor |

| P98765 | TGT3 | 12.7 | Ion Channel |

This table represents hypothetical data that would be generated from an affinity proteomics experiment to identify potential protein targets of this compound.

Genetic Perturbation Studies in Cellular Models

Following the identification of putative targets, genetic perturbation studies are essential for validating their role in the compound's activity. Techniques such as RNA interference (siRNA or shRNA) or CRISPR-Cas9 gene editing would be employed in relevant cellular models.

If a protein identified via affinity proteomics is indeed the true target, its genetic knockdown or knockout should phenocopy the effects of treating the cells with this compound. Conversely, silencing the target protein should render the cells less sensitive or completely resistant to the compound. For example, if the compound is found to inhibit cell proliferation, cells with the knocked-down target protein would be expected to show a reduced proliferative response to the compound.

Biophysical Characterization of Ligand-Target Interactions

Once a target has been identified and validated, biophysical techniques are employed to quantitatively characterize the direct interaction between the compound and the purified target protein. These methods provide critical data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a typical experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

By monitoring the association and dissociation phases of the interaction, key kinetic parameters can be determined.

Hypothetical SPR Kinetic Data:

| Parameter | Value | Unit |

| Association rate constant (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation rate constant (kₔ) | 3.0 x 10⁻³ | s⁻¹ |

| Equilibrium dissociation constant (Kₗ) | 20 | nM |

This table presents hypothetical kinetic and affinity data for the interaction between this compound and a putative target protein as would be determined by SPR.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. vanderbilt.edu It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a solution containing the purified target protein. The resulting heat changes are measured after each injection, allowing for the determination of the binding affinity (Kₗ), stoichiometry (n), and the enthalpy of binding (ΔH). springernature.com From these values, the entropy of binding (ΔS) and Gibbs free energy (ΔG) can be calculated. This provides a complete thermodynamic profile of the interaction.

Hypothetical ITC Thermodynamic Data:

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Equilibrium dissociation constant (Kₗ) | 25 | nM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 7.2 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -10.6 | kcal/mol |

This table illustrates the type of thermodynamic data that would be obtained from an ITC experiment to characterize the binding of this compound to its target.

Differential Scanning Fluorimetry (DSF) for Protein Stability Modulation

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to assess the effect of a ligand on the thermal stability of a protein. unchainedlabs.comdomainex.co.uk The principle is that the binding of a ligand often stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ). harvard.edu

The experiment involves heating the purified target protein in the presence and absence of this compound. A fluorescent dye that binds to hydrophobic regions of the protein is included. As the protein unfolds with increasing temperature, it exposes these hydrophobic regions, causing an increase in fluorescence. The midpoint of this transition is the Tₘ. A positive shift in the Tₘ in the presence of the compound indicates direct binding and stabilization.

Hypothetical DSF Data:

| Condition | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |

| Protein alone | 52.3 °C | - |

| Protein + this compound | 58.7 °C | +6.4 °C |

This table shows hypothetical results from a DSF experiment, demonstrating the stabilizing effect of this compound on its target protein.

Advanced Microscopy Techniques for Subcellular Localization and Cellular Events

To understand the mechanism of action of this compound, identifying its precise location within a cell is a critical first step. Advanced microscopy techniques are instrumental in visualizing the subcellular distribution of compounds and the cellular events they may trigger.

Fluorescence microscopy is a primary tool for such investigations. This can be achieved by either intrinsic fluorescence of the compound or by tagging it with a fluorescent probe. If this compound possesses inherent fluorescent properties, its localization can be directly observed in living or fixed cells. However, it is more common to conjugate the molecule with a known fluorophore.

Confocal microscopy, a specialized type of fluorescence microscopy, would be particularly valuable. It allows for the acquisition of high-resolution, three-dimensional images of cells by eliminating out-of-focus light. This technique would enable researchers to determine if this compound co-localizes with specific organelles. To achieve this, cells would be co-stained with fluorescent dyes that specifically mark organelles such as the mitochondria (e.g., MitoTracker dyes), endoplasmic reticulum (e.g., ER-Tracker dyes), lysosomes (e.g., LysoTracker dyes), or the nucleus (e.g., DAPI). The degree of overlap between the signal from the fluorescently-labeled compound and the organelle-specific stains would reveal its primary subcellular targets.

Furthermore, time-lapse confocal microscopy can be employed to track the movement of the compound within the cell over time and to observe any dynamic cellular events it might induce, such as changes in organelle morphology, membrane potential, or intracellular ion concentrations.

| Technique | Application for this compound | Information Gained |

| Fluorescence Microscopy | Visualization of the compound within cells (requires intrinsic fluorescence or fluorescent tagging). | General intracellular distribution. |

| Confocal Microscopy | High-resolution imaging of the compound's location relative to specific organelles. | Precise subcellular localization (e.g., mitochondria, nucleus, etc.). |

| Co-localization Studies | Dual labeling of the compound and specific organelles with different fluorophores. | Determination of specific organelle association. |

| Time-Lapse Microscopy | Live-cell imaging over a period of time after compound administration. | Dynamic tracking of the compound and observation of induced cellular changes. |

Metabolic Stability and Metabolite Identification (in vitro, non-clinical)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and duration of action. In vitro models are commonly used in non-clinical studies to predict a compound's metabolic fate in the body. The primary systems for these assessments are liver microsomes and hepatocytes.

Metabolic Stability Assessment:

The in vitro metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.com Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.com Hepatocytes, being intact liver cells, provide a more comprehensive picture as they contain both Phase I and Phase II metabolizing enzymes. nih.gov

During the incubation period at 37°C, samples would be collected at various time points. The reaction is then stopped, and the concentration of the remaining parent compound is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). bioduro.com

| Parameter | Description | Significance for this compound |

| In Vitro Half-life (t½) | The time taken for 50% of the initial compound concentration to be metabolized. | A shorter half-life suggests rapid metabolism and potentially shorter duration of action in vivo. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for the compound. | Helps in predicting the hepatic clearance of the compound in the body. |

Metabolite Identification:

Identifying the metabolites of this compound is crucial for understanding its biotransformation and for identifying potentially active or toxic byproducts. Following incubation with liver microsomes or hepatocytes, the samples would be analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.gov

By comparing the mass spectra of samples with and without the compound, new peaks corresponding to potential metabolites can be identified. The exact mass measurements from HRMS help in determining the elemental composition of the metabolites. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the metabolites are fragmented to reveal information about their chemical structure. Common metabolic reactions that might be observed for a compound like this compound include hydroxylation, O-demethylation, and N-dealkylation. nih.govnih.gov

| Analytical Technique | Purpose in Metabolite Identification | Potential Biotransformations for this compound |

| LC-HRMS | Separation and detection of metabolites with high mass accuracy. | O-demethylation of the methoxybenzyl group, hydroxylation of the phenyl or benzyl (B1604629) rings. |

| Tandem MS (MS/MS) | Structural elucidation of metabolites by fragmentation analysis. | Confirmation of the position of hydroxylation or other modifications. |

Elucidation of Specific Biochemical Pathways Affected by the Compound

Once the subcellular localization and metabolic profile are understood, the next step is to determine the specific biochemical pathways that this compound modulates. This can be investigated through a variety of molecular biology and biochemical assays.

Based on the structural similarities to other known bioactive molecules, one could hypothesize potential targets. For instance, a structurally related compound, N-(4-methoxyphenyl) caffeamide, has been shown to inhibit melanogenesis by affecting the cAMP/PKA/CREB signaling pathway and the AKT/GSK3β pathway, ultimately downregulating the expression of key enzymes like tyrosinase. nih.gov

To investigate similar effects for this compound, researchers could treat relevant cell lines with the compound and measure changes in key signaling molecules. Western blotting would be a standard technique to quantify the levels of total and phosphorylated proteins in a specific pathway. For example, one could assess the phosphorylation status of proteins like CREB, AKT, and GSK3β. nih.gov

Furthermore, gene expression studies using techniques like quantitative real-time PCR (qPCR) or microarray/RNA-sequencing could provide a broader view of the pathways affected. These methods would reveal changes in the transcription of genes regulated by the signaling pathways of interest.

| Affected Pathway Component | Experimental Approach | Potential Effect of this compound |

| Signaling Proteins (e.g., AKT, ERK, p38) | Western Blot analysis of phosphorylated and total protein levels. | Increased or decreased phosphorylation, indicating pathway activation or inhibition. |

| Transcription Factors (e.g., CREB, NF-κB) | Luciferase reporter assays, Western Blot for nuclear translocation. | Altered transcriptional activity of target genes. |

| Target Gene Expression | qPCR, RNA-Sequencing. | Upregulation or downregulation of genes involved in specific cellular processes. |

Research on this compound and Its Analogues Remains Undisclosed in Publicly Available Scientific Literature

Comprehensive searches of public scientific databases and literature have revealed a notable absence of research pertaining to the chemical compound this compound and its analogues. Specifically, there is no available information regarding its Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR) studies, or the development of Quantitative Structure-Activity Relationship (QSAR) models.

The detailed exploration of a compound's SAR and SPR is fundamental in medicinal chemistry and drug discovery. These studies involve the systematic design and synthesis of analogues to understand how specific structural modifications influence their biological activity and physicochemical properties. This typically includes:

Substituent Effects: Investigating how different chemical groups on aromatic rings or heterocyclic systems impact a molecule's potency, selectivity, and pharmacokinetic profile.

Core Structure Modifications: Altering the central scaffold of the molecule, in this case, the ethanediamide core, to probe its importance for biological interactions.

Isosteric and Bioisosteric Replacements: Exchanging functional groups with others that have similar physical or chemical properties to fine-tune the compound's characteristics.

Following the synthesis of such analogues, comprehensive in vitro biological profiling is necessary to determine their effects on specific biological targets. This data is then crucial for establishing a clear understanding of the relationship between chemical structure and biological activity.

Furthermore, the development of QSAR models is a computational approach that correlates the chemical structure of compounds with their biological activity. This involves the selection and calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, which are then used to build predictive models.

Despite the foundational importance of such research in chemical and pharmaceutical sciences, no studies detailing the design, synthesis, biological evaluation, or computational modeling of this compound analogues have been published in accessible scientific journals, patents, or academic repositories. This lack of information prevents any detailed discussion or analysis as outlined in the requested article structure.

Therefore, the scientific community has not yet publicly disclosed any findings related to the systematic exploration of this compound's chemical space for therapeutic or other applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Methoxybenzyl N Phenylethanediamide Analogues

Quantitative Structure-Activity Relationship (QSAR) Model Development

Statistical Validation and Predictive Power Assessment of QSAR Models

The robustness and predictive capability of Quantitative Structure-Activity Relationship (QSAR) models are paramount to their utility in drug design and development. For analogues of N-(4-methoxybenzyl)-N'-phenylethanediamide, specifically those based on the structurally related N-benzylacetamide core, various statistical validation techniques are employed to ensure the generated models are not a result of chance correlation.

A crucial aspect of QSAR model validation is assessing its predictive power on compounds not used in the model's development. This is typically achieved through internal and external validation methods. In studies of anticonvulsant acetamido-N-benzylacetamide derivatives, a class of compounds sharing the N-benzylacetamide moiety with this compound, both leave-one-out cross-validation (internal validation) and validation with an external test set have been utilized. kg.ac.rs

For a series of 51 benzylacetamide derivatives with anticonvulsant activity, a QSAR model was developed that demonstrated high statistical quality. The combination of 2D and 3D descriptors produced a model with a high correlation coefficient for calibration (Rcal= 0.888) and a low standard deviation (Scal= 0.195). kg.ac.rs The predictive ability was confirmed with a leave-one-out cross-validation correlation coefficient (Rloo) of 0.867 and an external validation correlation coefficient (Rval) of 0.814, indicating a robust and predictive model. kg.ac.rs

In another study on fifteen acetamido-N-benzylacetamide derivatives, a Genetic Function Algorithm (GFA) was used to select relevant molecular descriptors. The resulting QSAR model showed a high squared correlation coefficient (R²) of 0.98 and a leave-one-out cross-validation coefficient (Q²) of 0.96. The predictive power was further affirmed by an external test set, yielding a predictive R² of 0.89. scholarsresearchlibrary.com These statistical parameters underscore the model's stability and predictive capacity.

Similarly, a study on ninety N-benzylacetamide derivatives as potential γ-aminobutyrate-aminotransferase inhibitors developed octa-parametric QSAR models using GFA. ufv.brresearchgate.net These models exhibited good statistical qualities with R² values ranging from 0.823 to 0.893, Q² values from 0.772 to 0.854, and predictive R² for the test set (R²pred(test)) from 0.768 to 0.893. ufv.brresearchgate.net Such rigorous statistical validation ensures that the relationships identified between the molecular descriptors and the biological activity are not coincidental and that the models can be reliably used to predict the activity of new, unsynthesized analogues.

The following table summarizes the statistical parameters from a representative QSAR model for N-benzylacetamide derivatives, illustrating the model's predictive power.

| Statistical Parameter | Value | Description |

| N | 11 | Number of compounds in the training set |

| R² | 0.98 | Squared correlation coefficient |

| R²adj | 0.975 | Adjusted squared correlation coefficient |

| Q² (LOO) | 0.9583 | Leave-one-out cross-validation coefficient |

| R²pred (external) | 0.89 | Predictive R² for the external test set |

This table is generated based on data from a QSAR study on acetamido-N-benzylacetamide derivatives. scholarsresearchlibrary.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods provide a powerful framework for understanding how the three-dimensional properties of molecules, such as shape and electrostatic potential, influence their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in guiding the rational design of new analogues of this compound.

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) analysis. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the steric bulk or electrostatic charge would likely enhance or diminish activity. nih.gov For a series of related compounds, this provides a visual guide for designing more potent derivatives.

CoMSIA extends the principles of CoMFA by including additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This often provides a more detailed and nuanced understanding of the structure-activity relationships. The use of a Gaussian function for the distance dependence between the probe and the molecule's atoms in CoMSIA can lead to more readily interpretable contour maps. semanticscholar.org

The resulting CoMFA contour maps might indicate that:

Steric Fields: A green contour near the 4-methoxy group on the benzyl (B1604629) ring would suggest that bulkier substituents in this region are favorable for activity. Conversely, a yellow contour would indicate that steric hindrance in that area is detrimental.

Electrostatic Fields: A blue contour near the phenyl ring would signify that electron-donating groups (increasing positive potential) are preferred, while a red contour would suggest that electron-withdrawing groups (increasing negative potential) would be beneficial.

A CoMSIA analysis could provide further insights:

Hydrophobic Fields: Orange contours might highlight regions where increased hydrophobicity is desired, while white contours would indicate areas where hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Fields: Cyan contours would indicate favorable positions for hydrogen bond donors, and purple contours would show where hydrogen bond acceptors would enhance activity.

The statistical robustness of CoMFA and CoMSIA models is evaluated using parameters similar to those in 2D-QSAR, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A q² value greater than 0.5 is generally considered indicative of a predictive model. nanobioletters.com

The following table illustrates typical statistical results from a 3D-QSAR study on a series of thieno-pyrimidine derivatives, which can be considered analogous in the application of the methodology. nih.gov

| Model | q² | r² | ONC | F-value | r²pred |

| CoMFA | 0.818 | 0.917 | 3 | 114.235 | 0.794 |

| CoMSIA | 0.801 | 0.897 | 3 | 90.340 | 0.762 |

This table is based on data from a 3D-QSAR study on thieno-pyrimidine derivatives and serves as an example of the statistical validation of such models. nih.gov ONC stands for Optimum Number of Components.

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a desired response. For analogues of this compound, this approach allows for the design of novel compounds with potentially improved activity.

A pharmacophore model for this series of compounds would likely include features such as:

Hydrogen bond donors and acceptors (e.g., the N-H and C=O groups of the ethanediamide linker).

Aromatic rings (the phenyl and 4-methoxybenzyl groups).

Hydrophobic centers.

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common spatial arrangement of these features. nih.gov This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

In the context of the structurally related acetamido-N-benzylacetamide derivatives, a putative anticonvulsant pharmacophore has been identified. kg.ac.rs This pharmacophore consists of a vicinal diamine linkage, an oxygen atom on the ethylene (B1197577) chain bridging the two amino groups, and an aromatic ring positioned one carbon away from an amine group. kg.ac.rs This information provides a valuable starting point for the rational design of new analogues.

The rational design process for new this compound analogues, guided by QSAR and pharmacophore modeling, would involve several key principles:

Bioisosteric Replacement: Replacing functional groups with others that have similar physicochemical properties to improve potency or pharmacokinetic properties. For example, the methoxy (B1213986) group could be replaced with other electron-donating groups of varying sizes.

Substituent Modification: Based on the insights from 3D-QSAR contour maps, substituents on the aromatic rings can be systematically altered to enhance interactions with the target. For instance, if a blue electrostatic contour is observed near the phenyl ring, introducing electron-donating substituents would be a rational design strategy.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a more bioactive conformation, thereby reducing the entropic penalty upon binding to the target.

The following table outlines the key pharmacophoric features that would be considered in the rational design of novel this compound analogues.

| Pharmacophoric Feature | Potential Corresponding Group in the Molecule | Rationale for Inclusion |

| Hydrogen Bond Donor | N-H groups of the ethanediamide | Potential for key interactions with the biological target. |

| Hydrogen Bond Acceptor | C=O groups of the ethanediamide | Can form hydrogen bonds with amino acid residues in the target's active site. |

| Aromatic Ring | Phenyl and 4-methoxybenzyl rings | Can engage in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | Benzyl and phenyl groups | Important for binding to hydrophobic pockets in the target protein. |

By integrating the information from SAR, QSAR, 3D-QSAR, and pharmacophore modeling, medicinal chemists can prioritize the synthesis of new analogues with a higher probability of success, thereby accelerating the drug discovery process.

Future Directions and Emerging Research Perspectives for N 4 Methoxybenzyl N Phenylethanediamide

Exploration of Advanced Synthetic Methodologies for Diversification

The future synthesis of N-(4-methoxybenzyl)-N'-phenylethanediamide and its derivatives could benefit from advanced synthetic methodologies aimed at creating a diverse chemical library for screening. The ease of synthesis is a favorable characteristic of related compounds, which could be extrapolated to this diamide (B1670390). mdpi.com Modern synthetic approaches can facilitate the rapid generation of analogues with varied substituents on both aromatic rings.

Key strategies could include:

Combinatorial Chemistry: High-throughput synthesis techniques can be employed to systematically modify the phenyl and 4-methoxybenzyl moieties. This would involve using a range of substituted anilines and benzylamines as starting materials to explore the impact of different functional groups on the compound's properties.

Catalytic Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions could be utilized to introduce a wide array of substituents onto the aromatic rings, offering a powerful tool for fine-tuning the electronic and steric properties of the molecule. mdpi.com

Flow Chemistry: Continuous flow synthesis could offer a scalable and efficient method for the preparation of this compound and its derivatives, allowing for precise control over reaction conditions and potentially improving yields and purity.

These advanced synthetic methods will be instrumental in building a comprehensive library of analogues, which is the first step towards understanding the structure-activity relationships (SAR) of this class of compounds.

Identification of Novel Biological Targets and Therapeutic Areas for Academic Research

The structural components of this compound are present in various biologically active molecules, suggesting a broad range of potential therapeutic applications that warrant academic investigation. Related amide and sulfonamide compounds have shown promise in several areas. mdpi.com

Potential therapeutic areas for exploration include:

Antimicrobial Activity: Fatty acid amides containing the N-(4-methoxybenzyl) group have demonstrated antimicrobial properties. nih.gov Future research could assess this compound and its derivatives for activity against a panel of bacterial and fungal pathogens, including drug-resistant strains.

Anthelmintic Properties: A simplified derivative of albendazole (B1665689), N-(4-methoxyphenyl)pentanamide, has shown anthelmintic activity against nematodes. nih.gov This suggests that the N-(4-methoxyphenyl)amide substructure could be a valuable pharmacophore for the development of new anti-parasitic agents.

Anticancer Activity: Sulfonamides and other related amide structures are being investigated as anti-cancer agents, with some showing activity against various cancer cell lines. mdpi.comnih.gov The diamide scaffold of this compound could be explored for its potential to inhibit cancer cell proliferation through mechanisms such as targeting kinases or other signaling pathways. mdpi.com

Table 1: Potential Biological Activities of this compound Based on Structurally Related Compounds

| Therapeutic Area | Rationale Based on Related Compounds | Potential Research Direction |

|---|---|---|

| Antimicrobial | N-(4-methoxybenzyl) fatty acid amides show antimicrobial effects. nih.gov | Screening against a panel of pathogenic bacteria and fungi. |

| Anthelmintic | N-(4-methoxyphenyl)pentanamide, an albendazole derivative, displays anthelmintic properties. nih.gov | In vitro and in vivo studies against various parasitic helminths. |

| Anticancer | Sulfonamides and benzimidazole (B57391) carboxamides exhibit antiproliferative activity. mdpi.comnih.gov | Evaluation of cytotoxicity against a range of cancer cell lines and identification of molecular targets. |

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Materials Science)

The versatility of the diamide scaffold and the functionalizable aromatic rings of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry.

Chemical Biology: Derivatives of this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to be used as chemical probes for identifying and studying novel biological targets. These probes could help in understanding the mechanism of action of bioactive diamide compounds.

Materials Science: Amide and diamide linkages are fundamental to the structure of many polymers, such as nylons and aramids. The specific stereoelectronic properties conferred by the aromatic and methoxybenzyl groups could be exploited in the design of novel polymers with tailored thermal, mechanical, or optical properties. The involvement of similar amine derivatives in the synthesis of hybrid materials and polymers highlights this potential. mdpi.com

Challenges and Opportunities in the Field of Diamide Compound Research

The exploration of this compound and its analogues is not without its challenges. Key hurdles to overcome include ensuring aqueous solubility, optimizing metabolic stability, and minimizing off-target toxicity. However, these challenges also present significant opportunities.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications affect the biological activity and physicochemical properties of these compounds can lead to the development of potent and selective therapeutic agents.

Computational Modeling: In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity of novel derivatives and to understand their interactions with biological targets, thereby accelerating the discovery process.

Novel Scaffolds for Drug Discovery: The diamide framework provides a flexible and readily diversifiable scaffold that can be decorated with a wide range of functional groups, offering a rich source of chemical diversity for drug discovery programs.

Potential for Further Academic Inquiry into Analogues and Derivatives of this compound